molecular formula C8H6Cl2F2O2 B1409802 3,4-Dichloro-5-(difluoromethoxy)anisole CAS No. 1807058-28-1

3,4-Dichloro-5-(difluoromethoxy)anisole

Cat. No.: B1409802
CAS No.: 1807058-28-1
M. Wt: 243.03 g/mol
InChI Key: LEJYHCFGSRBRQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dichloro-5-(difluoromethoxy)anisole is a halogenated aromatic ether characterized by a methoxy group (-OCH3), two chlorine atoms at the 3- and 4-positions, and a difluoromethoxy (-OCF2H) substituent at the 5-position of the benzene ring. This compound’s unique substitution pattern confers distinct electronic and steric properties, making it relevant in pharmaceutical and agrochemical synthesis. Its molecular formula is C8H5Cl2F2O2, with a molecular weight of 245.03 g/mol (calculated).

Properties

IUPAC Name

1,2-dichloro-3-(difluoromethoxy)-5-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2F2O2/c1-13-4-2-5(9)7(10)6(3-4)14-8(11)12/h2-3,8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEJYHCFGSRBRQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)Cl)Cl)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s reactivity and applications are best understood by comparing it to structurally similar halogenated anisoles and benzimidazoles. Key analogues include:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key Properties/Applications
3,4-Dichloro-5-(trifluoromethoxy)anisole C8H4Cl2F3O3 289.04 -Cl (3,4), -OCF3 (5) Higher lipophilicity due to -OCF3; used in agrochemical intermediates
3,5-Dichloro-4-(difluoromethoxy)benzoic acid C8H4Cl2F2O3 257.02 -Cl (3,5), -OCF2H (4), -COOH Carboxylic acid group enhances solubility; potential pharmaceutical intermediate
2,6-Difluoro-4-iodoanisole C7H5F2IO 270.02 -F (2,6), -I (4), -OCH3 Radiolabeling applications; bp 65°C, d=1.6
5-(Difluoromethoxy)-1H-benzimidazole derivatives Varies Varies -OCF2H, benzimidazole core Proton pump inhibitors (e.g., pantoprazole precursors)

Key Observations :

  • Electron-Withdrawing Effects : The -OCF2H group in the target compound provides moderate electron withdrawal, compared to the stronger -OCF3 in its trifluoromethoxy analogue. This impacts reactivity in electrophilic substitution reactions .
  • Regiochemical Influence : The 3,4-dichloro-5-substituted pattern creates steric hindrance, reducing nucleophilic attack at the benzene ring compared to 2,6-difluoro-4-iodoanisole .
  • Functional Group Interplay : The absence of a carboxylic acid group (cf. 3,5-dichloro-4-(difluoromethoxy)benzoic acid) limits solubility in polar solvents but enhances compatibility with organic matrices .

Physicochemical and Stability Data

Comparative stability and purity metrics are critical for industrial applications:

Parameter 3,4-Dichloro-5-(difluoromethoxy)anisole 3,4-Dichloro-5-(trifluoromethoxy)anisole 2,6-Difluoro-4-iodoanisole
Melting Point (°C) Not reported Not reported 141–143 (analogue)
Boiling Point (°C) Not reported Not reported 65
Solubility in EtOAc High Moderate High
Stability under Reflux Likely stable (similar to benzimidazoles) Prone to dehalogenation at >100°C Sensitive to light

Notes:

  • The target compound’s stability under reflux conditions is inferred from benzimidazole synthesis protocols, where SnCl2-mediated reductions occur at 75°C without degradation .
  • Impurity profiles (e.g., sulfones or regioisomers) must be monitored via HPLC, with relative response factors calibrated against standards like USP Pantoprazole Related Compound E .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.